Benzo[b]thiophen-3-amine,n-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-3-amine,n-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic chemistry. The presence of the benzothiophene core imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene, which yields 2-substituted benzo[b]thiophenes . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the synthesis of a wide range of 3-substituted benzothiophenes .
Industrial Production Methods
Industrial production of Benzo[b]thiophen-3-amine,n-phenyl- may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. The use of environmentally friendly and sustainable methods is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3-amine,n-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Benzo[b]thiophen-3-amine,n-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3-amine,n-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Benzo[b]thiophen-3-amine,n-phenyl- can be compared with other benzothiophene derivatives, such as:
Sertaconazole: An antifungal agent with a benzothiophene core.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): An organic semiconductor used in electronic devices.
The uniqueness of Benzo[b]thiophen-3-amine,n-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11NS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-phenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H11NS/c1-2-6-11(7-3-1)15-13-10-16-14-9-5-4-8-12(13)14/h1-10,15H |
InChI Key |
KVGMUGJPFRYQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.